3-(Methylamino)pyridin-4-OL
Description
3-(Methylamino)pyridin-4-OL is a pyridine derivative characterized by a hydroxyl group (-OH) at the 4-position and a methylamino (-NHCH₃) substituent at the 3-position of the pyridine ring. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol. The methylamino group may enhance lipophilicity compared to unsubstituted amino analogs, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-(methylamino)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H8N2O/c1-7-5-4-8-3-2-6(5)9/h2-4,7H,1H3,(H,8,9) |
InChI Key |
OKOCQDKIMMHLNU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CNC=CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)pyridin-4-OL can be achieved through several methods. One notable method involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This three-component reaction is flexible and allows for the creation of highly substituted pyridin-4-ol derivatives . Another method involves the use of Grignard reagents added to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed processes and other catalytic methods are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)pyridin-4-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-(Methylamino)pyridin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3-(Methylamino)pyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique reactivity. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methylamino vs. Amino and Methoxy Groups
The nature and position of substituents critically influence physicochemical and biological properties. Key comparisons include:
- Methylamino vs. Amino Groups: The methylamino group in this compound introduces steric bulk and electron-donating effects compared to the primary amino group in 3-Amino-5-methoxypyridin-4-ol•2HCl. This may reduce hydrogen-bonding capacity but increase membrane permeability .
- Methoxy vs. Hydroxyl Groups: Methoxy substituents (e.g., in 3-Amino-5-methoxypyridin-4-ol•2HCl) enhance metabolic stability but reduce polarity compared to hydroxyl groups .
Heterocyclic Core Variations: Pyridine vs. Pyrimidine Derivatives
Pyrimidine-based analogs (e.g., 6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-OL ) differ in electronic properties due to the presence of two nitrogen atoms in the aromatic ring:
Positional Isomerism and Bioactivity
The position of substituents significantly impacts bioactivity:
- This compound vs. 4-(3-Oxopropyl)aniline : The latter features an aniline core with a ketone side chain, favoring reactivity in condensation reactions (e.g., forming imidazole derivatives).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
